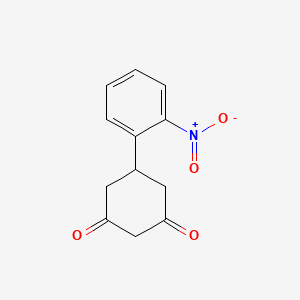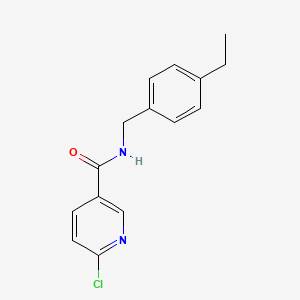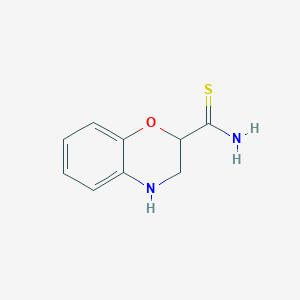
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Vue d'ensemble
Description
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine compound with the CAS Number: 13582-93-9 . It is a powder at room temperature and has a molecular weight of 178.19 .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of the modern synthetic strategies used for the ring closure reactions involve transition metal catalysis, microwave-assistance, metal-free or solid-state processes .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is represented by the InChI code: 1S/C9H10N2O2/c10-9 (12)8-5-11-6-3-1-2-4-7 (6)13-8/h1-4,8,11H,5H2, (H2,10,12) .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is a powder at room temperature . It has a molecular weight of 178.19 and a melting point of 138-140°C .Applications De Recherche Scientifique
Applications antibactériennes et antifongiques
Le composé 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide s'est avéré posséder un large éventail d'activités biologiques. Il présente des propriétés antibactériennes et antifongiques significatives, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens .
Propriétés anti-VIH et anticancéreuses
Des recherches plus approfondies ont révélé que les dérivés de ce composé sont également prometteurs dans le traitement du VIH et de diverses formes de cancer. Ces résultats ouvrent des possibilités pour son utilisation dans les traitements antirétroviraux et l'oncologie .
Effets anticonvulsivants et anti-inflammatoires
Outre ses propriétés antimicrobiennes, ce composé a également été associé à des effets anticonvulsivants et anti-inflammatoires, qui pourraient être bénéfiques dans le traitement des troubles neurologiques et des maladies inflammatoires chroniques .
Science des matériaux : Résines thermodurcissables
En dehors de ses applications biologiques, le this compound peut polymériser par chauffage pour former des résines thermodurcissables. Ces résines ont des applications pratiques dans diverses industries, notamment la coulée de pièces d'avion et comme adhésifs .
Stratégies de synthèse
La synthèse de ce composé implique des stratégies nouvelles et modernes, notamment la catalyse par métaux de transition et les procédés assistés par micro-ondes. Ces méthodes sont cruciales pour la production efficace du composé pour ses diverses applications .
Chimie médicinale
La synthèse et les dérivés du composé ont attiré une attention considérable en raison de leurs utilisations médicinales et de leurs activités physiologiques. Sa structure chimique permet une variété d'applications pharmacologiques .
Synthèse énantiosélective
La synthèse énantiosélective des dérivés de la 3,4-Dihydro-2H-1,4-benzoxazine reste un défi mais est essentielle pour leur application potentielle dans la synthèse totale des morpholines, qui sont précieuses en chimie médicinale .
Mécanisme D'action
Mode of Action
It’s known that benzoxazine derivatives can exhibit various biological activities, including anticancer and antifungal effects . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Benzoxazine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Some benzoxazine derivatives have shown potential anticancer activity , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes leading to the inhibition of cancer cell proliferation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity and stability of a compound .
Analyse Biochimique
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the stabilization of the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately causing DNA damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes . Additionally, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. One notable mechanism is the inhibition of enzyme activity through competitive binding at the active site. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. For instance, its interaction with topoisomerase I leads to the formation of a stable DNA-enzyme complex, resulting in DNA damage and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported into the nucleus, where it exerts its effects on DNA and nuclear proteins. The compound’s distribution is also affected by its lipophilicity, which determines its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can localize to the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell. These targeting signals ensure that this compound reaches its intended site of action and exerts its biological effects effectively.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEFQBKVKXVHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679717 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92659-38-6 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



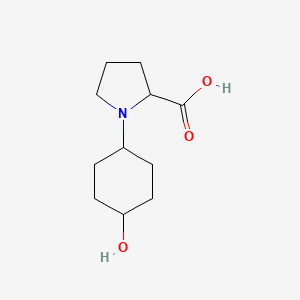

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)
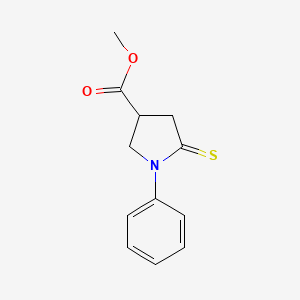
![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)
![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
